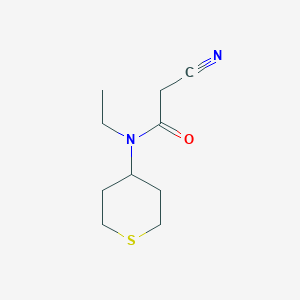

2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-cyano-N-ethyl-N-(thian-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMAGIBSOQYPQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSCC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide typically involves:

- Formation of the cyanoacetamide backbone, often starting from cyanoacetic acid or cyanoacetic acid derivatives.

- Introduction of the N-ethyl and N-(tetrahydro-2H-thiopyran-4-yl) substituents via alkylation or amidation reactions.

- Purification and characterization of the final compound.

Preparation Routes and Key Reactions

2.1. Amidation of Cyanoacetic Acid Derivatives

Cyanoacetic acid or its activated derivatives (such as cyanoacetyl chloride or cyanoacetic acid esters) can be reacted with amines to form cyanoacetamides. In this case, the amine is N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)amine or its precursor.

- Reaction conditions: Amidation typically occurs under mild heating with coupling agents or acid chlorides.

- Reference: Analogous amide formations with cyanoacetic acid and substituted amines have been reported in the synthesis of α-cyanoacetamides, with DMAP-mediated coupling reactions in solvents like ethanol or DMF.

2.2. Alkylation of Cyanoacetamide

An alternative approach involves starting from cyanoacetamide, followed by selective alkylation of the nitrogen with ethyl halides and tetrahydro-2H-thiopyran-4-yl halides or derivatives.

- Key step: N-alkylation under basic conditions (e.g., with triethylamine or sodium hydride) to introduce the ethyl and tetrahydrothiopyran substituents.

- Challenges: Regioselectivity and control of mono- vs. dialkylation must be managed.

2.3. Use of Cyanoacetic Acid Hydrazide as Intermediate

Research has shown cyanoacetic acid hydrazide as a versatile intermediate in heterocyclic synthesis, which could be adapted for preparation of cyanoacetamide derivatives with sulfur-containing rings. This involves condensation reactions and cyclization steps under controlled conditions.

Specific Methodologies from Literature and Patents

Research Findings and Optimization

- Continuous Processing: Recent advances in continuous flow chemistry have enabled more efficient diazo transfer and amidation reactions involving cyanoacetamide derivatives, improving scalability and purity.

- Base Selection: Triethylamine and DBU have been tested for diazo transfer and amidation reactions, with triethylamine often preferred for mildness and effectiveness.

- Solvent Effects: Ethanol and DMF are common solvents; ethanol facilitates recrystallization and product isolation, while DMF supports coupling reactions.

- Temperature Control: Mild heating (room temperature to 60°C) is generally sufficient for coupling and alkylation steps, minimizing side reactions.

- Purification: Recrystallization from ethanol is a standard method to obtain pure cyanoacetamide derivatives with good stability on storage.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidation of cyanoacetic acid derivatives | Cyanoacetic acid, N-ethyl-N-(tetrahydrothiopyran-4-yl)amine | DMAP, coupling agents | Mild heating, ethanol/DMF | High yield, straightforward | Requires preparation of amine precursor |

| N-alkylation of cyanoacetamide | Cyanoacetamide, ethyl halide, tetrahydrothiopyran halide | Base (NaH, triethylamine) | Controlled temperature, inert atmosphere | Direct introduction of substituents | Risk of overalkylation, requires careful control |

| Hydrazide intermediate route | Cyanoacetic acid hydrazide, sulfur reagents | Acid, heat, POCl3 (for cyclization) | Heating, reflux | Access to heterocyclic analogues | Multi-step, more complex |

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Unfortunately, there is very limited information available regarding the specific applications of "2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide" in scientific research. The available search results primarily provide chemical identification and sourcing information, with no detailed applications or case studies.

Chemical Information

- Name: 2-Cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

- CAS Number: 2098043-83-3

- Molecular Formula:

- Molecular Weight: 212.31 g/mol

- SMILES: CCN(C(=O)CC#N)C1CCSCC1

Availability

- A2B Chem indicates that this chemical is typically in stock .

- Cymit Quimica lists this product as discontinued .

Related Research Areas

While direct applications for the specified compound are not found, some related research areas can be identified from the search results:

- Pyrazine-Pyridine Biheteroaryls: Research on similar compounds has explored their potential as inhibitors of vascular endothelial growth factor receptor-2 and cyclin-dependent kinases .

- Kinase Inhibitors: The search results mention compounds that act as IKK2 inhibitors, which are relevant in the context of kinase activity .

- N-nitrosamines The European Medicines Agency (EMA) provides information on N-nitrosamines and their limits in certain drug products . One similar compound mentioned is N-nitroso-desmethyl-citalopram, which has a limit derived using a structure-activity relationship (SAR) .

Wirkmechanismus

The mechanism of action of 2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The tetrahydro-2H-thiopyran ring can interact with hydrophobic pockets in proteins, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide and related compounds:

Structural and Electronic Differences

- Thiopyran vs.

- Substituent Effects : The ethyl group in the target compound may confer greater steric bulk and hydrophobicity than smaller substituents (e.g., methyl in pyrimidinylthio derivatives ).

- Cyano Group: Present in both the target compound and N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide , this group enhances hydrogen-bonding capacity and electron-withdrawing effects, influencing reactivity in nucleophilic additions.

Research Findings and Gaps

- Synthetic Gaps: No direct data on the target compound’s synthesis or purification are available in the evidence. Methods from analogous compounds (e.g., sodium acetate-mediated alkylation or triethylamine-assisted reflux ) could be extrapolated.

- Biological Activity: While quinoxaline derivatives demonstrate antimicrobial activity , the thiopyran moiety’s impact on such activity remains unexplored.

- Contradictions : highlights alkylation-dependent reactivity in pyrimidinylthio acetamides, but the role of sulfur in thiopyran derivatives under similar conditions is unclear .

Biologische Aktivität

Overview

2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, with the CAS number 2098043-83-3, is a synthetic compound characterized by the presence of a cyano group, an ethyl group, and a tetrahydro-2H-thiopyran ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will discuss its synthesis, biological mechanisms, and research findings.

Synthesis

The synthesis of 2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide typically involves the cyanoacetylation of amines. A common method includes the reaction of ethyl cyanoacetate with tetrahydro-2H-thiopyran-4-amine in the presence of bases such as sodium hydride or potassium carbonate, often using solvents like dimethylformamide (DMF) or acetonitrile.

The biological activity of 2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is attributed to its structural features:

- Electrophilic Nature : The cyano group can act as an electrophile, enabling it to interact with nucleophilic sites in biological molecules.

- Hydrophobic Interactions : The tetrahydro-2H-thiopyran ring may engage with hydrophobic pockets in proteins, influencing their function and stability.

Antimicrobial Properties

Research has indicated that compounds similar to 2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide exhibit antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate effectiveness against various bacterial strains. The exact mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of Cell Proliferation : By interfering with cell cycle regulation.

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various cyanoacetamide derivatives, including 2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Investigation into Anticancer Mechanisms :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves a multi-step process:

- Step 1: Formation of the tetrahydro-2H-thiopyran-4-amine core via cyclization of a thiol-containing precursor under acidic conditions (e.g., H₂SO₄ catalysis) .

- Step 2: Alkylation with ethyl bromide to introduce the N-ethyl group, requiring anhydrous conditions and a polar aprotic solvent like DMF to prevent side reactions .

- Step 3: Acetamide formation via condensation with cyanoacetic acid, optimized at 60–80°C with a coupling agent (e.g., DCC) to enhance efficiency .

- Critical Parameters: Temperature control (±2°C), solvent purity (DMF dried over molecular sieves), and catalyst loading (5–10 mol%) are crucial for yields >75% .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂N) and thiopyran ring protons (δ 2.8–3.2 ppm) .

- FT-IR: The cyano group (C≡N) shows a sharp peak at ~2200–2250 cm⁻¹, while the acetamide carbonyl (C=O) appears at ~1650–1680 cm⁻¹ .

- LC-MS: High-resolution LC-MS (e.g., Q-TOF) validates molecular weight (calculated for C₁₀H₁₅N₂OS: 227.08 g/mol) and detects impurities <0.5% .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel nucleophilic substitution reactions?

Methodological Answer:

- Reaction Path Search: Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and activation energies for substitutions at the cyano group .

- Solvent Effects: Simulate solvent interactions (e.g., DMSO vs. THF) using the SMD continuum model to predict reaction rates. For example, polar aprotic solvents stabilize charged intermediates, reducing activation barriers by ~5 kcal/mol .

- Validation: Correlate computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) to refine models .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Assay Standardization: Replicate experiments using identical cell lines (e.g., HEK-293 for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ benchmarking) .

- Metabolic Stability Testing: Use liver microsomes (human vs. rodent) to assess if discrepancies arise from species-specific metabolism. For instance, CYP3A4 may degrade the compound faster in human models, reducing apparent activity .

- Structural Analog Comparison: Test derivatives (e.g., replacing the thiopyran with a piperidine ring) to isolate structure-activity relationships (SAR) and identify confounding functional groups .

Q. What strategies are used to study the reaction kinetics of this compound in nucleophilic substitutions?

Methodological Answer:

- Variable-Time UV Analysis: Monitor absorbance changes at 254 nm (C≡N bond cleavage) under pseudo-first-order conditions with excess nucleophile (e.g., NaN₃) .

- Arrhenius Plotting: Measure rate constants (k) at 25°C, 35°C, and 45°C to calculate activation energy (Eₐ). For example, Eₐ ≈ 45 kJ/mol indicates a bimolecular mechanism .

- Isotope Effects: Compare kₕ/k_d using deuterated solvents (D₂O vs. H₂O) to confirm if proton transfer is rate-limiting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.